Cas no 2172491-29-9 (tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate)

Tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate is a versatile organic compound with notable properties. It exhibits high selectivity and stability, making it ideal for pharmaceutical research and development. The compound's unique fluorinated substituents enhance its bioactivity and solubility, contributing to its potential in drug discovery applications.
tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate structure
2172491-29-9 structure
商品名:tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate
CAS番号:2172491-29-9
MF:C13H17F2NO4S
メガワット:321.340189695358
CID:6320702
PubChem ID:165566069

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate
    • tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
    • EN300-1577343
    • 2172491-29-9
    • インチ: 1S/C13H17F2NO4S/c1-13(2,3)20-12(17)16-11(8-21(15,18)19)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3,(H,16,17)
    • InChIKey: VLNMDHMXBPWPJF-UHFFFAOYSA-N
    • ほほえんだ: S(CC(C1C=CC=C(C=1)F)NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 321.08463552g/mol
  • どういたいしつりょう: 321.08463552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 80.8Ų

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1577343-50mg
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
50mg
$2044.0 2023-09-24
Enamine
EN300-1577343-0.1g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
0.1g
$2142.0 2023-06-04
Enamine
EN300-1577343-0.5g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
0.5g
$2336.0 2023-06-04
Enamine
EN300-1577343-1.0g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
1g
$2433.0 2023-06-04
Enamine
EN300-1577343-10.0g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
10g
$10464.0 2023-06-04
Enamine
EN300-1577343-5.0g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
5g
$7058.0 2023-06-04
Enamine
EN300-1577343-2500mg
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
2500mg
$4771.0 2023-09-24
Enamine
EN300-1577343-5000mg
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
5000mg
$7058.0 2023-09-24
Enamine
EN300-1577343-250mg
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
250mg
$2239.0 2023-09-24
Enamine
EN300-1577343-2.5g
tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate
2172491-29-9
2.5g
$4771.0 2023-06-04

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 関連文献

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2172491-29-9 and Product Name: tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate

The compound with the CAS number 2172491-29-9 and the product name tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular imaging.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative compounds that exhibit high specificity and efficacy. The structural motif of tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate incorporates several key features that make it a promising candidate for various therapeutic applications. The presence of a fluoro substituent and a fluorosulfonyl group enhances the compound's interaction with biological targets, thereby improving its pharmacological profile.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex molecular framework. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also underscore the importance of innovative approaches in developing novel pharmaceutical agents.

One of the most compelling aspects of tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate is its potential role in targeted drug delivery systems. The fluorine atoms present in its structure can be utilized for positron emission tomography (PET) imaging, enabling researchers to track the compound's distribution within living organisms with high precision. This capability is particularly valuable in oncology research, where accurate imaging of tumor growth and metastasis is crucial for developing effective treatment strategies.

Furthermore, the compound's ability to modulate enzyme activity has been explored in various preclinical studies. The fluorosulfonyl group, in particular, has been shown to enhance binding affinity to certain enzymes, making it an attractive scaffold for designing potent inhibitors. For instance, studies have demonstrated its potential in inhibiting proteases that are implicated in inflammatory diseases and cancer progression. These findings underscore the compound's therapeutic promise and highlight its significance as a lead molecule for drug discovery efforts.

The latest research on tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate has also revealed its utility in developing novel biomarkers. By leveraging its unique chemical properties, researchers have been able to develop sensitive detection methods for specific biological markers associated with various diseases. This application not only enhances diagnostic capabilities but also provides new insights into disease mechanisms, paving the way for more personalized medicine approaches.

In conclusion, the compound with CAS number 2172491-29-9 and the product name tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate represents a significant breakthrough in chemical biology and pharmaceutical research. Its unique structural features, synthetic methodologies, and potential applications in drug development, molecular imaging, and biomarker detection make it a highly valuable asset in modern medicinal chemistry. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in advancing healthcare solutions.

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